molecular formula C11H13NO3 B2667255 Ethyl 3-oxo-2-(pyridin-3-yl)butanoate CAS No. 913839-58-4

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate

Cat. No. B2667255
M. Wt: 207.229
InChI Key: LBDKYNFWPAMXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate is a chemical compound that has been studied for its antibacterial, anthelmintic, and cytotoxic potentials . It has shown remarkable potency against various bacterial strains .

Scientific Research Applications

Organic Synthesis and Catalysis

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate and its derivatives serve as crucial intermediates in organic synthesis, offering pathways to synthesize highly functionalized molecules. For example, ethyl 2-methyl-2,3-butadienoate was used in [4 + 2] annulation reactions to produce tetrahydropyridines with excellent yields and regioselectivity, demonstrating its utility in constructing complex nitrogen-containing compounds (Zhu, Lan, & Kwon, 2003). Similarly, ethyl 4,4,4-trifluoro-3-oxo-butyrate engaged in reactions to form pyridine derivatives with potential in developing new chemical entities (Yang et al., 2013).

Fluorescence and Photophysical Properties

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate derivatives have shown interesting fluorescence properties. New ester derivatives of isothiazolo[4,5-b]pyridine were synthesized, exhibiting solvatochromism and potential for biological applications due to their fluorescence behavior in different solvents (Krzyżak, Śliwińska, & Malinka, 2015).

Antimicrobial Activity

Compounds derived from Ethyl 3-oxo-2-(pyridin-3-yl)butanoate have been evaluated for their antimicrobial properties. A study found that ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates displayed significant activity against Mycobacterium tuberculosis, highlighting their potential as novel antimycobacterial agents (Raju et al., 2010).

Material Science and Catalysis

In material science, Ethyl 3-oxo-2-(pyridin-3-yl)butanoate and its analogs contribute to the development of new materials. For instance, a WO3/SiO2 catalyst, modified with NaOH for propylene production from 2-butene and ethylene metathesis, showcased how modifications of catalyst properties can influence product selectivity and efficiency, indicating the broad applicability of these compounds beyond traditional organic synthesis (Maksasithorn et al., 2014).

Future Directions

The promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity data conclusively revealed that these compounds may serve as viable lead compounds for the treatment of bacterial and parasitic infections . Therefore, they could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .

properties

IUPAC Name

ethyl 3-oxo-2-pyridin-3-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)10(8(2)13)9-5-4-6-12-7-9/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDKYNFWPAMXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.